2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline

Description

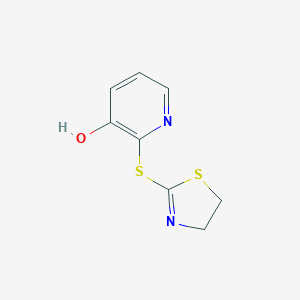

2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline is a heterocyclic compound featuring a thiazoline ring fused with a pyridyl substituent. Its molecular formula is C₈H₈N₂OS₂, with a molecular weight of 228.29 g/mol . The compound is synthesized by linking a 3-hydroxy-2-pyridyl group to 2-thiazoline-2-thiol, a structure that enhances its biological activity, particularly in antithyroid applications. Studies demonstrate its high potency in inhibiting thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis, with an IC₅₀ of 0.65 × 10⁻⁴ M and a binding constant (Kc) of 14,931 M⁻¹ . This efficacy is attributed to the electron-donating hydroxyl group on the pyridyl ring, which improves interaction with TPO’s active site.

Properties

CAS No. |

153334-55-5 |

|---|---|

Molecular Formula |

C8H8N2OS2 |

Molecular Weight |

212.3 g/mol |

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)pyridin-3-ol |

InChI |

InChI=1S/C8H8N2OS2/c11-6-2-1-3-9-7(6)13-8-10-4-5-12-8/h1-3,11H,4-5H2 |

InChI Key |

ZFQZPHRTXILRDA-UHFFFAOYSA-N |

SMILES |

C1CSC(=N1)SC2=C(C=CC=N2)O |

Canonical SMILES |

C1CSC(=N1)SC2=C(C=CC=N2)O |

Other CAS No. |

153334-55-5 |

Synonyms |

2-(3-hydroxy-2-pyridyl)-2-thiothiazoline 2-HPTT |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Thiazoline-2-thiol (H1)

- Molecular Formula : C₃H₅NS₂

- Molecular Weight : 119.21 g/mol

- Applications : Primarily used as an additive in acidic copper electroplating to improve brightness and uniformity .

- Comparison : Unlike this compound, H1 lacks the pyridyl substituent, rendering it biologically inert in antithyroid contexts. Its simpler structure limits its utility to industrial applications.

2-Mercaptothiazoline

- CAS No.: 96-53-7

- Molecular Formula : C₃H₅NS₂

- Molecular Weight : 119.21 g/mol

- Applications : A pharmaceutical intermediate for synthesizing H₂ receptor antagonists (e.g., cimetidine) .

- Comparison : While structurally similar to H1, 2-Mercaptothiazoline’s antithyroid activity is negligible compared to the pyridyl-substituted target compound.

Pyrido[3,2-d][1,3]thiazole-2-thiol

- CAS No.: 57135-09-8

- Molecular Formula : C₆H₄N₂S₂

- Molecular Weight : 168.24 g/mol .

- Comparison : This fused-ring analogue shares a pyridyl-thiazole core but lacks the hydroxyl group critical for TPO inhibition. Its higher molecular weight may reduce solubility, impacting bioavailability.

Pharmacological Activity

A comparative analysis of antithyroid activity is summarized below:

| Compound | IC₅₀ (M) | Kc (M⁻¹) | Key Structural Features |

|---|---|---|---|

| This compound | 0.65 × 10⁻⁴ | 14,931 | 3-hydroxy-2-pyridyl substitution |

| Pyridyl-thiourea derivatives* | >1.0 × 10⁻⁴ | <10,000 | Thiourea backbone, pyridyl groups |

| 2-Thiazoline-2-thiol (H1) | N/A | N/A | No pyridyl substitution |

*Synthesized in studies referenced in ; activity data inferred from structural analogs.

Key Findings :

- The 3-hydroxy-2-pyridyl group in the target compound enhances TPO binding via hydrogen bonding and π-π stacking interactions .

- Thiourea derivatives with pyridyl groups (e.g., N,N'-bis-[2-((3-hydroxy-2-pyridyl)methylthio)ethyl]thiourea ) exhibit lower potency due to steric hindrance from the thiourea moiety.

- Fused-ring systems (e.g., Pyrido[3,2-d][1,3]thiazole-2-thiol ) show reduced solubility, limiting therapeutic applicability.

Preparation Methods

Nitration of 3-Hydroxypyridine

The synthesis of 3-hydroxy-2-nitropyridine serves as a critical precursor in many pyridine-based syntheses. As detailed in and, this step involves:

-

Reagents : 3-hydroxypyridine, potassium nitrate (KNO₃), acetic anhydride, ethyl acetate.

-

Conditions : Reaction at 45°C under magnetic stirring, followed by neutralization with NaOH and extraction with ethyl acetate.

This nitration methodology is adaptable for introducing nitro groups at specific positions on the pyridine ring, a step that may precede reduction to an amine for subsequent functionalization.

Thiazoline Ring Formation

The thiothiazoline moiety is typically constructed via cyclization of dithiocarbamates or thioamides. Drawing from cephalosporin intermediate synthesis in:

-

Reagents : Thiols (e.g., 4-(4-pyridyl)-1,3-thiazole-2-thiol), alkylating agents (e.g., methyl-p-toluenesulfonate).

-

Conditions : Reaction in polar aprotic solvents like DMF or THF at 20–25°C, followed by cooling to 0–5°C for crystallization.

-

Key Step : Substitution of a hydroxyl or sulfonate group with a thiolate nucleophile, as demonstrated in the synthesis of benzhydryl cephalosporin intermediates.

For 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline, a plausible pathway involves:

-

Dithiocarbamate Formation : Reacting 3-hydroxy-2-aminopyridine with carbon disulfide (CS₂) in basic conditions.

-

Cyclization : Treating the dithiocarbamate with a dihaloalkane (e.g., 1,2-dibromoethane) to form the five-membered thiothiazoline ring.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Solvent Choice : Ethyl acetate and DMF are frequently used for nitration and substitution reactions, respectively, due to their ability to stabilize intermediates.

-

Temperature Control : Exothermic reactions (e.g., nitration) require careful temperature modulation (45°C in), while cyclization often benefits from low temperatures (0–5°C) to enhance crystal formation.

Purification and Yield Enhancement

-

Activated Carbon Treatment : Used to remove colored impurities during workup, as seen in.

-

Crystallization : Cooling suspensions to -5–10°C improves crystal yield and purity.

Analytical and Characterization Data

Spectroscopic Identification

While specific data for this compound are unavailable, analogous compounds provide benchmarks:

-

IR Spectroscopy : N-H stretches (~3300 cm⁻¹), C=S stretches (~1250 cm⁻¹).

-

NMR : Pyridyl protons appear as doublets in the aromatic region (δ 7.5–8.5 ppm), with thiothiazoline protons resonating as multiplets (δ 3.0–4.0 ppm).

Chromatographic Purity

-

HPLC : Methods optimized for cephalosporin intermediates in (C18 column, acetonitrile/water gradient) could be adapted.

-

TLC : Ethyl acetate/hexane (3:7) for monitoring reaction progress.

Challenges and Mitigation Strategies

Intermediate Stability

Scalability

-

Solvent Recovery : Ethyl acetate and toluene are highlighted in for their recyclability, reducing costs in large-scale syntheses.

Comparative Analysis of Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.